2-Chloro-5-fluoro-6-methylnicotinamide
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Overview
Description
2-Chloro-5-fluoro-6-methylnicotinamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylnicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the reaction of 2-chloro-5-fluoro-6-methylnicotinic acid with appropriate reagents under controlled conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes multiple steps of purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, carboxylic acids, and reduced amine compounds .
Scientific Research Applications
2-Chloro-5-fluoro-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide
- 2-Chloro-5-methylnicotinic acid
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Uniqueness
2-Chloro-5-fluoro-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C7H6ClFN2O |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-3-5(9)2-4(7(10)12)6(8)11-3/h2H,1H3,(H2,10,12) |
InChI Key |
VRZGJYILMDTLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N)F |
Origin of Product |
United States |
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